Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660681
InChI: InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H17ClO3
Molecular Weight: 232.70 g/mol

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17660681

Molecular Formula: C11H17ClO3

Molecular Weight: 232.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C11H17ClO3
Molecular Weight 232.70 g/mol
IUPAC Name methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C11H17ClO3/c1-3-8-4-6-10(7-5-8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3
Standard InChI Key QLNOZVVYSSTZDS-UHFFFAOYSA-N
Canonical SMILES CCC1CCC2(CC1)C(O2)(C(=O)OC)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s spirocyclic framework consists of two fused rings sharing a single oxygen atom, creating a rigid bicyclic system. The 1-oxaspiro[2.5]octane core imposes steric constraints that influence both chemical reactivity and conformational stability. Key structural features include:

  • Chlorine at Position 2: Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions.

  • Ethyl Group at Position 6: Introduces steric bulk and modulates lipophilicity, potentially affecting membrane permeability in biological systems.

  • Methyl Ester at Position 2: Provides a hydrolyzable moiety, enabling downstream functionalization via ester hydrolysis.

Table 1: Comparative Molecular Properties of Spirocyclic Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₁H₁₇ClO₃232.70Cl (C2), Ethyl (C6), COOCH₃ (C2)
Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₁H₁₇ClO₃232.70Cl (C2), Ethyl (C5), COOCH₃ (C2)
Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC₁₂H₁₉ClO₃246.73Cl (C2), CH₃ (C4, C5), COOCH₃ (C2)

The positional isomerism of the ethyl group (C5 vs. C6) alters steric interactions and electronic distribution, which may impact reaction kinetics and biological target affinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for the 6-ethyl isomer are documented, methods for analogous spirocyclic compounds suggest a multi-step approach:

  • Spiro Core Formation: Cyclization of γ,δ-epoxy ketones under acidic conditions generates the 1-oxaspiro[2.5]octane backbone.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the chlorine atom at position 2.

  • Ethyl Group Introduction: Alkylation at position 6 using ethyl bromide in the presence of a strong base (e.g., LDA).

  • Esterification: Reaction with methyl chloroformate and triethylamine yields the final product.

Critical Parameters:

  • Temperature control (<0°C during alkylation to minimize side reactions).

  • Purification via silica gel chromatography (hexane/ethyl acetate gradient).

Industrial Manufacturing Considerations

Scalable production would likely employ continuous flow reactors to enhance yield and reproducibility. Key challenges include:

  • Regioselectivity: Ensuring precise ethyl group placement at C6 requires optimized catalysts.

  • Waste Management: Neutralization of HCl byproducts using triethylamine necessitates efficient recycling systems.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The C2 chlorine atom is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling diversification of the spirocyclic core. For example:
R-X+NuR-Nu+X\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^-
where R=\text{R} = spirocyclic backbone and Nu=\text{Nu}^- = nucleophile.

Ester Hydrolysis and Derivatization

The methyl ester undergoes saponification to yield carboxylic acid derivatives, which can be coupled with amines or alcohols to generate amides or esters:
RCOOCH3+H2ONaOHRCOONa++CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{CH}_3\text{OH}

Industrial and Research Applications

Specialty Chemical Synthesis

The compound serves as a precursor for:

  • Ligands in Asymmetric Catalysis: Chiral spirocycles facilitate enantioselective transformations.

  • Polymer Additives: Enhances thermal stability in polycarbonate resins.

Pharmacophore Development

Its rigid structure is valuable in drug design, reducing entropic penalties during target binding. Ongoing studies explore hybrid molecules combining the spiro core with known pharmacophores (e.g., quinoline antimalarials).

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